molecular formula C14H22 B14544114 Tetradeca-5,7-diyne CAS No. 62217-44-1

Tetradeca-5,7-diyne

Cat. No.: B14544114
CAS No.: 62217-44-1
M. Wt: 190.32 g/mol
InChI Key: TUBWJRFMEKZLST-UHFFFAOYSA-N
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Description

Tetradeca-5,7-diyne is a polyacetylene compound characterized by the presence of two triple bonds in its carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tetradeca-5,7-diyne typically involves the use of diacetylenic diols. One common method includes the monoprotection of diacetylenic alcohols followed by coupling reactions. For example, diacetylenic diols can be monoprotected with t-butyldimethylsilyl chloride to yield monoprotected diacetylenic alcohols. These intermediates are then converted to better leaving groups and coupled to form the desired diacetylenes .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but the synthesis generally follows similar principles as laboratory methods, with a focus on scalability and cost-effectiveness. Techniques such as catalytic coupling and the use of protective groups are commonly employed to ensure high yields and purity.

Chemical Reactions Analysis

Types of Reactions

Tetradeca-5,7-diyne undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or osmium tetroxide.

    Reduction: Hydrogenation reactions using catalysts like palladium on carbon can reduce the triple bonds to single bonds.

    Substitution: Halogenation reactions can introduce halogen atoms into the compound, often using reagents like bromine or chlorine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Bromine in an inert solvent like carbon tetrachloride.

Major Products Formed

    Oxidation: Formation of diols or carboxylic acids.

    Reduction: Formation of alkanes.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Tetradeca-5,7-diyne has several applications in scientific research:

Mechanism of Action

The mechanism of action of tetradeca-5,7-diyne involves its interaction with various molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes and modulate signaling pathways involved in inflammation and cell proliferation. The compound’s ability to form reactive intermediates, such as diradicals, plays a crucial role in its biological activity .

Comparison with Similar Compounds

Similar Compounds

  • Hexadeca-7,9-diyne-1,16-diol
  • (6E,12E)-tetradeca-6,12-dien-8,10-diyne-1,3-diyl diacetate
  • Atractyloyne

Uniqueness

Tetradeca-5,7-diyne is unique due to its specific positioning of triple bonds, which imparts distinct chemical reactivity and biological activity compared to other polyacetylenes. Its ability to undergo cycloaromatization and form reactive intermediates sets it apart from similar compounds .

Properties

CAS No.

62217-44-1

Molecular Formula

C14H22

Molecular Weight

190.32 g/mol

IUPAC Name

tetradeca-5,7-diyne

InChI

InChI=1S/C14H22/c1-3-5-7-9-11-13-14-12-10-8-6-4-2/h3-9,11H2,1-2H3

InChI Key

TUBWJRFMEKZLST-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC#CC#CCCCC

Origin of Product

United States

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